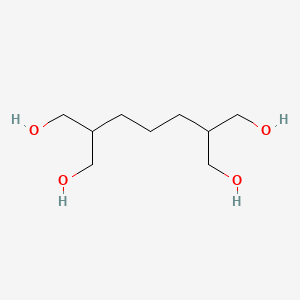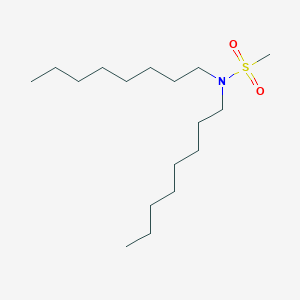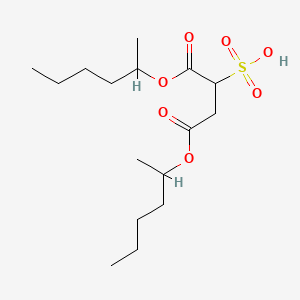![molecular formula C38H42BrClN4S2 B14280904 (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including isothiocyanate, indolium, and chloro substituents, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide typically involves multi-step organic reactions. The process begins with the preparation of the indolium core, followed by the introduction of the isothiocyanate and chloro groups through nucleophilic substitution and electrophilic addition reactions. The final step involves the formation of the bromide salt to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and scalable synthesis. Purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolium core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds and the indolium core, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols, and electrophiles like alkyl halides, are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce dihydroindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s isothiocyanate groups are known for their ability to react with proteins and other biomolecules, making it useful in studying protein interactions and labeling.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Wirkmechanismus
The mechanism by which (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The isothiocyanate groups can form covalent bonds with amino acids in proteins, leading to changes in protein function and activity. The indolium core can interact with nucleic acids, potentially affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;chloride
- (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;iodide
Uniqueness
The uniqueness of (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide lies in its specific combination of functional groups and the resulting chemical properties. The presence of both isothiocyanate and indolium groups allows for unique reactivity and interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C38H42BrClN4S2 |
|---|---|
Molekulargewicht |
734.3 g/mol |
IUPAC-Name |
(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide |
InChI |
InChI=1S/C38H42ClN4S2.BrH/c1-37(2)30-14-5-7-16-32(30)42(24-10-22-40-26-44)34(37)20-18-28-12-9-13-29(36(28)39)19-21-35-38(3,4)31-15-6-8-17-33(31)43(35)25-11-23-41-27-45;/h5-8,14-21H,9-13,22-25H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HUBPOMNALOJCTP-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCN=C=S)(C)C)/CCC3)Cl)CCCN=C=S)C.[Br-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCN=C=S)(C)C)CCC3)Cl)CCCN=C=S)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)

![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)


![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)

